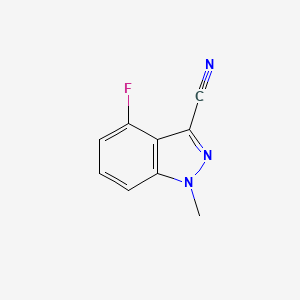

4-fluoro-1-methyl-1H-indazole-3-carbonitrile

Description

BenchChem offers high-quality 4-fluoro-1-methyl-1H-indazole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-1-methyl-1H-indazole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H6FN3 |

|---|---|

Molecular Weight |

175.16 g/mol |

IUPAC Name |

4-fluoro-1-methylindazole-3-carbonitrile |

InChI |

InChI=1S/C9H6FN3/c1-13-8-4-2-3-6(10)9(8)7(5-11)12-13/h2-4H,1H3 |

InChI Key |

IVVOYKZWYXBIKO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=CC=C2)F)C(=N1)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-fluoro-1-methyl-1H-indazole-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant agents.[1][2][3] Its bioisosteric relationship with indole allows it to interact with a wide array of biological targets, often conferring improved pharmacological profiles.[2] The strategic introduction of fluorine and a methyl group can further modulate physicochemical and pharmacokinetic properties, enhancing metabolic stability and target affinity.[4] This guide provides a comprehensive technical overview of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile, a specialized heterocyclic compound with significant potential as a building block in drug discovery. We will explore its chemical structure, predicted physicochemical properties, a proposed synthetic pathway with detailed protocols, and its potential applications in targeting key signaling pathways implicated in inflammatory diseases and oncology.

Nomenclature and Chemical Structure

4-fluoro-1-methyl-1H-indazole-3-carbonitrile is a substituted indazole derivative. The numbering of the indazole ring system follows standard IUPAC conventions, with the nitrogen of the pyrazole ring incorporated into the benzene ring designated as position 1. The molecule features a fluorine atom at the 4-position of the benzene ring, a methyl group on the N1 nitrogen, and a carbonitrile (cyano) group at the 3-position of the pyrazole ring.

dot graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Chemical structure of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile.

Physicochemical and Spectroscopic Properties

| Property | Predicted Value / Characteristic | Source / Rationale |

| Molecular Formula | C₉H₆FN₃ | Based on structure |

| Molecular Weight | 175.17 g/mol | Calculated from formula |

| Appearance | Off-white to light yellow solid | Analogy to similar heterocyclic compounds |

| Melting Point | 140 - 160 °C | Higher than 4-fluoro-1H-indazole (130-134°C) due to increased molecular weight and polarity from the cyano group.[7] |

| Solubility | Soluble in DMSO, DMF, moderately soluble in methanol, ethyl acetate, dichloromethane; Insoluble in water. | Typical for functionalized heterocycles.[6] |

| logP | ~2.0 - 2.5 | Increased from 4-fluoro-1-methyl-1H-indazole (1.7) due to the lipophilic nature of the cyano group.[5] |

| Topological Polar Surface Area (TPSA) | ~54.7 Ų | Calculated based on N1, N2, and the cyano group. Higher than the ~17.8 Ų of the analogue without the cyano group.[5] |

| ¹H NMR (predicted, CDCl₃, 400 MHz) | δ 7.6-7.8 (m, 2H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 4.1 (s, 3H, N-CH₃) | Chemical shifts are estimated based on shielding/deshielding effects of F and CN groups. The N-methyl singlet will be a key identifier. |

| ¹³C NMR (predicted, CDCl₃, 100 MHz) | δ 150-160 (C-F, d, ¹JCF), 140-145 (C-q), 120-135 (Ar-CH), 115-120 (C-CN), 110-115 (Ar-CH), 90-95 (C3-CN), 35-40 (N-CH₃) | The carbon attached to fluorine will show a large coupling constant. The C3 carbon will be significantly shifted downfield. |

| ¹⁹F NMR (predicted, CDCl₃) | δ -110 to -130 ppm | Typical range for an aryl fluoride. |

| IR Spectroscopy (predicted, cm⁻¹) | 2220-2240 (C≡N stretch, strong), 1600-1620 (C=C/C=N stretch), 1200-1300 (C-F stretch) | The sharp, strong nitrile peak is a key diagnostic feature.[8] |

| Mass Spectrometry (EI) | M⁺ at m/z = 175 | Molecular ion peak corresponding to the molecular weight. |

Synthesis and Characterization

As 4-fluoro-1-methyl-1H-indazole-3-carbonitrile is not a common commercially available compound, a de novo synthesis is required. The following multi-step synthetic route is proposed, leveraging established methodologies for the synthesis of substituted indazoles. The key transformation is the introduction of the cyano group at the C3 position, for which a Sandmeyer reaction on a 3-aminoindazole precursor is a classic and reliable method.[1][9]

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Fluoro-1H-indazol-3-amine

This step is based on the cyclization of an ortho-fluorobenzonitrile with hydrazine. The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution by hydrazine, followed by an intramolecular cyclization to form the 3-aminoindazole ring system.

-

Reaction Setup: To a solution of 2,6-difluorobenzonitrile (1.0 eq) in a suitable high-boiling solvent (e.g., n-butanol or ethylene glycol), add hydrazine hydrate (3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Step 2: Synthesis of 4-Fluoro-1-methyl-1H-indazol-3-amine

The N-methylation of indazoles can yield a mixture of N1 and N2 isomers. To favor the thermodynamically more stable N1 product, a strong, non-nucleophilic base in an aprotic solvent is employed.

-

Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension to 0 °C and add a solution of 4-fluoro-1H-indazol-3-amine (1.0 eq) in the same anhydrous solvent dropwise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the desired N1-methylated isomer.

Step 3: Synthesis of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a robust method for converting an aromatic primary amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[10][11]

-

Diazotization: Dissolve 4-fluoro-1-methyl-1H-indazol-3-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water. Cool this solution to 0 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product should be purified by column chromatography on silica gel to yield the final product, 4-fluoro-1-methyl-1H-indazole-3-carbonitrile.

Self-Validating Characterization: The identity and purity of the final compound must be confirmed by a full suite of spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and HRMS). The data should be consistent with the predicted values in Section 2. The disappearance of the amine protons (~5-6 ppm) in the ¹H NMR and the appearance of a strong, sharp nitrile stretch (~2230 cm⁻¹) in the IR spectrum are key indicators of a successful transformation in the final step.

Reactivity and Stability

-

Indazole Ring: The indazole ring is an electron-rich aromatic system. It is generally stable but can undergo electrophilic substitution, although the substitution pattern is influenced by the existing groups.

-

Cyano Group: The nitrile functionality is a versatile chemical handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. This versatility makes the title compound a valuable intermediate for library synthesis.[12]

-

Fluoro Group: The C-F bond is very strong, making the fluorine atom generally unreactive under standard synthetic conditions. However, it exerts a strong electronic influence on the aromatic ring through induction.

-

Stability and Storage: 4-fluoro-1-methyl-1H-indazole-3-carbonitrile is expected to be a stable solid under standard laboratory conditions. It should be stored in a cool, dry place, protected from light and moisture to prevent potential degradation.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The strategic combination of a fluorinated indazole core with a C3-carbonitrile makes this molecule a compelling starting point for the development of targeted therapies, particularly kinase inhibitors.

Rationale for Kinase Inhibition:

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the ATP-binding pocket. Indazole is a well-established hinge-binding motif.[2][13] Fluorine substitution can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.[4] Several fluorinated indazole derivatives have shown potent inhibitory activity against therapeutically relevant kinases.

Potential Kinase Targets:

-

Spleen Tyrosine Kinase (Syk): Syk is a non-receptor tyrosine kinase that is a critical mediator of signal transduction in various immune cells.[14][15] Its inhibition is a validated strategy for treating autoimmune diseases and certain B-cell malignancies.[16][17] Fluorinated indazoles have been patented as potent Syk inhibitors, with IC₅₀ values in the nanomolar range.[4]

-

Rho-associated coiled-coil containing protein kinase (ROCK): ROCKs are serine/threonine kinases that play a key role in regulating the actin cytoskeleton.[18] ROCK inhibitors have therapeutic potential in cardiovascular diseases, glaucoma, and oncology.[19][20] Notably, a 4-fluoroindazole derivative has been evaluated as a ROCK1 inhibitor.

The cyano group at the C3 position serves as a key vector for further chemical modification. It can be elaborated into larger, more complex side chains designed to interact with specific residues in the kinase active site, thereby improving potency and selectivity.

Conclusion

4-fluoro-1-methyl-1H-indazole-3-carbonitrile represents a strategically designed chemical entity with high potential for drug discovery and development. While direct experimental data is sparse, its structure is based on a privileged heterocyclic core, and a reliable synthetic route can be proposed based on well-established organic reactions. Its combination of a hinge-binding indazole nucleus, a modulating fluorine atom, and a versatile cyano handle makes it an attractive starting point for the synthesis of focused chemical libraries targeting kinases such as Syk and ROCK. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecule.

References

-

Patsnap Synapse. (2024, June 21). What are Syk inhibitors and how do they work?[Link]

-

Patsnap Synapse. (2024, June 21). What are ROCK1 inhibitors and how do they work?[Link]

-

Gevorgyan, A., et al. (2018). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 3(9), 11953-11961. [Link]

-

Webster, K. M., et al. (2022). Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib. Expert Review of Clinical Immunology, 18(11), 1157-1170. [Link]

-

ResearchGate. (2025, August 6). Recent Advances in the Synthesis of 3‐Cyanoindoles: A Literature Review. [Link]

-

Wikipedia. Rho kinase inhibitor. [Link]

-

Tang, C., et al. (2021). Spleen Tyrosine Kinase Inhibition Ameliorates Tubular Inflammation in IgA Nephropathy. Frontiers in Immunology, 12, 638617. [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 4-Fluoro-1H-indazole-3-carboxamide Properties. [Link]

-

Cho, H., et al. (2018). Rho-Associated Kinase 1 (ROCK1) inhibition is Synthetically Lethal with Von Hippel Lindau (VHL) Deficiency in Clear Cell Renal Cell Carcinoma (CC-RCC). bioRxiv. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoro-1-methyl-1H-indazole. PubChem Compound Database. [Link]

-

El-Damasy, A. K., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 25886-25916. [Link]

-

LookChem. 4-FLUORO (1H)INDAZOLE. [Link]

-

Nusser, B. D., et al. (2024). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

El-Sayed, N. N. E., et al. (2024). Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents. RSC Advances, 14, 15154-15162. [Link]

-

PharmD GURU. (2025, November 19). 32. SANDMEYERS REACTION. [Link]

-

Science Info. (2023, September 6). Sandmeyer Reaction: Mechanism, Applications, Limitations. [Link]

-

Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152, 1133-1156. [Link]

-

Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

ResearchGate. (2024). Different biological activities reported with Indazole derivatives. [Link]

-

Li, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 41, 128014. [Link]

-

Preprints.org. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. [Link]

-

Lefebvre, V., et al. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730-2732. [Link]

-

Dybowski, M. P., et al. (2021). Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido) butanoate (MDMB‑4en‑PINACA). Forensic Toxicology, 39, 413-424. [Link]

-

Al-Suraify, S. M. T. (2020). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. International Journal of Pharmaceutical Research, 12(Suppl 1), 794-805. [Link]

-

Fun, H.-K., et al. (2009). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o145. [Link]

-

Sun, Z., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

Dybowski, M. P., et al. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Forensic Toxicology, 38, 417-428. [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 5. 4-Fluoro-1-methyl-1H-indazole | C8H7FN2 | CID 45789739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. scienceinfo.com [scienceinfo.com]

- 10. pharmdguru.com [pharmdguru.com]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 14. What are Syk inhibitors and how do they work? [synapse.patsnap.com]

- 15. Syk Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 19. What are ROCK1 inhibitors and how do they work? [synapse.patsnap.com]

- 20. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to 4-fluoro-1-methyl-1H-indazole-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to their versatile biological activities.[1][2] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a key structural motif in numerous FDA-approved drugs and clinical candidates.[3] The indazole core's unique electronic properties and ability to form diverse intermolecular interactions allow for the fine-tuning of drug candidates to achieve high potency and selectivity for various biological targets.[4]

The incorporation of a fluorine atom, as in 4-fluoro-1-methyl-1H-indazole-3-carbonitrile, can significantly enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small size can modulate a compound's acidity, basicity, metabolic stability, and binding affinity to target proteins.[5][6] The nitrile group, in turn, is a versatile functional group that can act as a hydrogen bond acceptor or be transformed into other functionalities, further expanding the chemical space for drug design.

This guide will focus on a proposed synthetic route for 4-fluoro-1-methyl-1H-indazole-3-carbonitrile, its anticipated properties, and its potential as a valuable building block in the development of novel therapeutics, particularly in oncology and neurodegenerative diseases where indazole derivatives have shown considerable promise.[2][7]

Proposed Synthesis of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile

The synthesis of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile can be logically approached through a multi-step pathway, leveraging well-established reactions in heterocyclic chemistry. The proposed route starts from a commercially available fluorinated aniline and proceeds through diazotization, indazole formation, methylation, and a final cyanation step.

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for 4-fluoro-1-methyl-1H-indazole-3-carbonitrile.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Fluoro-1H-indazole

The synthesis begins with the diazotization of 3-fluoro-2-methylaniline, followed by an intramolecular cyclization. This is a common and effective method for constructing the indazole ring system.[8]

-

Reaction: 3-Fluoro-2-methylaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Rationale: The diazonium salt is a reactive intermediate that readily undergoes cyclization. The fluorine substituent at the 3-position directs the cyclization to form the 4-fluoro-indazole isomer.

-

Protocol:

-

Dissolve 3-fluoro-2-methylaniline in a suitable acidic medium (e.g., aqueous HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for a specified time to ensure complete formation of the diazonium salt.

-

Induce reductive cyclization, for example, by treatment with a reducing agent like sodium sulfite, to yield 4-fluoro-1H-indazole.

-

Extract the product with an organic solvent and purify by column chromatography.

-

Step 2: N-Methylation of 4-Fluoro-1H-indazole

The next step involves the methylation of the indazole nitrogen.

-

Reaction: 4-Fluoro-1H-indazole is reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, in the presence of a base.

-

Rationale: The base deprotonates the indazole nitrogen, forming a nucleophilic anion that attacks the methylating agent. The choice of base and solvent can influence the regioselectivity of methylation (N1 vs. N2). For many indazole systems, methylation at the N1 position is favored.

-

Protocol:

-

Dissolve 4-fluoro-1H-indazole in an appropriate solvent (e.g., DMF or acetonitrile).

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Add the methylating agent dropwise at room temperature.

-

Stir the reaction until completion, monitored by TLC.

-

Quench the reaction with water and extract the product.

-

Purify the resulting 4-fluoro-1-methyl-1H-indazole by chromatography.

-

Step 3: Iodination at the C3 Position

To introduce the nitrile group at the C3 position, a halogen is first installed as a handle for subsequent cyanation.

-

Reaction: 4-Fluoro-1-methyl-1H-indazole is treated with an iodinating agent.

-

Rationale: The C3 position of the indazole ring is susceptible to electrophilic substitution. Iodination provides a good leaving group for the subsequent palladium-catalyzed cyanation.

-

Protocol:

-

Dissolve 4-fluoro-1-methyl-1H-indazole in a suitable solvent.

-

Add a base to deprotonate the C3 position, followed by the addition of iodine (I₂).

-

Stir the reaction at room temperature until the starting material is consumed.

-

Work up the reaction and purify the resulting 3-iodo-4-fluoro-1-methyl-1H-indazole.

-

Step 4: Palladium-Catalyzed Cyanation

The final step is the introduction of the nitrile group via a palladium-catalyzed cross-coupling reaction.

-

Reaction: 3-Iodo-4-fluoro-1-methyl-1H-indazole is reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a ligand.[9][10]

-

Rationale: Palladium-catalyzed cyanation is a powerful and versatile method for the synthesis of aryl and heteroaryl nitriles.[11][12] The use of non-toxic cyanide sources like potassium ferrocyanide is preferred for safety reasons.[13]

-

Protocol:

-

In a reaction vessel, combine 3-iodo-4-fluoro-1-methyl-1H-indazole, the cyanide source, a palladium catalyst (e.g., Pd(OAc)₂ or a palladacycle precatalyst), and a suitable phosphine ligand (e.g., XPhos).[10]

-

Add a solvent (e.g., DMAc or DMF) and a base (e.g., Na₂CO₃).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) until the reaction is complete.

-

Cool the reaction, filter off the catalyst, and extract the product.

-

Purify the final product, 4-fluoro-1-methyl-1H-indazole-3-carbonitrile, by recrystallization or column chromatography.

-

Physicochemical Properties and Characterization

The precise physicochemical properties of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile would need to be determined experimentally. However, based on the structure and data from related compounds, we can predict the following:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₆FN₃ | Based on the chemical structure. |

| Molecular Weight | ~175.17 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid | Typical for small organic molecules of this class. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂), sparingly soluble in water. | The aromatic nature and presence of polar functional groups suggest this solubility profile. |

| Melting Point | Expected to be relatively high | Due to the planar, rigid ring system and potential for intermolecular interactions. |

| pKa | Weakly basic | The pyrazole nitrogen atoms can be protonated, but the electron-withdrawing fluorine and nitrile groups will reduce basicity. |

Analytical Characterization:

The identity and purity of the synthesized 4-fluoro-1-methyl-1H-indazole-3-carbonitrile should be confirmed using a suite of analytical techniques:[14][15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure, including the positions of the fluoro, methyl, and cyano groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic stretching frequency of the nitrile group (C≡N) typically observed around 2220-2260 cm⁻¹.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications in Drug Discovery

The 4-fluoro-1-methyl-1H-indazole-3-carbonitrile scaffold is a promising starting point for the development of novel therapeutic agents, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[3][7]

Kinase Inhibitors in Oncology

Many successful kinase inhibitors, such as Axitinib and Pazopanib, feature an indazole core.[7] The 4-fluoro-1-methyl-1H-indazole-3-carbonitrile scaffold can be further functionalized to target the ATP-binding site of various kinases implicated in cancer progression. The fluorine atom can enhance binding affinity and improve metabolic stability, while the nitrile group can be a key interaction point or a handle for further chemical modifications.

Caption: Role of indazole derivatives as kinase inhibitors in cancer therapy.

Agents for Neurodegenerative Diseases

Indazole derivatives have also been explored for their potential in treating neurodegenerative disorders.[2] The ability of the indazole scaffold to be modified to interact with various receptors and enzymes in the central nervous system makes it an attractive starting point for the development of drugs for conditions such as Alzheimer's and Parkinson's disease.

Conclusion

While 4-fluoro-1-methyl-1H-indazole-3-carbonitrile may be a novel compound, its rational design based on the privileged indazole scaffold suggests significant potential in medicinal chemistry. The proposed synthetic pathway provides a clear and feasible route for its preparation. The unique combination of a fluorinated indazole core and a versatile nitrile functionality makes this molecule a highly attractive building block for the discovery of new drugs, particularly in the areas of oncology and neurology. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, February 11). The Role of Indazole Derivatives in Modern Drug Discovery. [Link]

-

Sharma, R., et al. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

-

Qin, J., et al. (2021, May 1). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Kaur, H., et al. (n.d.). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. [Link]

-

Wei, W., et al. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

-

Kumar, R. S. (2025, August 12). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

Chemical Communications. (n.d.). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. [Link]

-

Saliou, C., et al. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. [Link]

-

Chen, Y., et al. (2020, October 16). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. [Link]

-

Chem-Impex. (n.d.). 4-Fluoro-1-methylindazole. [Link]

-

Khan, I., et al. (2025, July 1). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. [Link]

-

ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. [Link]

-

Doi, T., et al. (2023, November 16). Methyl 1-(4-fluorobenzyl)-1H-indazole-3- carboxylate. IUCr Journals. [Link]

-

Khan, I., et al. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC. [Link]

-

IJCRT.org. (2020, September 9). SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. [Link]

-

MDPI. (2024, July 26). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. [Link]

-

Dalton Transactions. (n.d.). Fluorinated ligands and their effects on physical properties and chemical reactivity. [Link]

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

RSC Advances. (2024, October 25). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

OUCI. (n.d.). Fluorinated Pyrazoles and Indazoles. [Link]

-

Biscoe, M. R., et al. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]

-

RSC Publishing. (n.d.). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]

-

Balaraman, K., et al. (2020, September 11). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. PMC. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 9. orgsyn.org [orgsyn.org]

- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. thieme-connect.de [thieme-connect.de]

- 14. ajrconline.org [ajrconline.org]

- 15. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijcrt.org [ijcrt.org]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Fluoroindazole Derivatives in Modern Drug Discovery

Abstract The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] The strategic introduction of a fluorine atom, particularly at the 4-position, significantly modulates the scaffold's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[3][4] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-fluoroindazole derivatives. We will explore the causal effects of specific structural modifications on biological activity across various target classes, including protein kinases and cell surface receptors. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative references to guide the rational design of novel therapeutics.

Part 1: The 4-Fluoroindazole Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to Indazoles in Drug Discovery

Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring.[1] This scaffold is present in numerous FDA-approved drugs, such as the anti-inflammatory agent Benzydamine and the multi-kinase inhibitor Pazopanib, highlighting its therapeutic versatility.[2] The two nitrogen atoms within the pyrazole moiety can act as both hydrogen bond donors and acceptors, enabling diverse and high-affinity interactions with biological targets.[5] The indazole ring system exists in different tautomeric forms, with the 1H- and 2H-isomers being the most common and pharmacologically relevant.[1][6]

The Strategic Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry to enhance pharmacological profiles.[7] Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influence molecular conformation, and create favorable electrostatic interactions with target proteins.[3][4] Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and half-life.[4] The 4-fluoro substitution on the indazole ring specifically leverages these properties, often leading to improved potency and pharmacokinetic characteristics.[3]

Physicochemical Properties of 4-Fluoro-1H-indazole

4-Fluoro-1H-indazole is a versatile building block for chemical synthesis.[3] The fluorine atom at the C4 position is electron-withdrawing, which can influence the electronic distribution across the entire ring system. This substitution can enhance intermolecular interactions, including π-π stacking and hydrogen/halogen bonding, which are critical for ligand-receptor binding.[3]

Part 2: Core Structure-Activity Relationship (SAR) Analysis of 4-Fluoroindazole Derivatives

The SAR of 4-fluoroindazole is highly dependent on the biological target. The core scaffold provides a foundation for target engagement, while substitutions at the N1, C3, C5, and C6 positions fine-tune potency, selectivity, and physicochemical properties.

SAR of 4-Fluoroindazole Derivatives as Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. Several 4-fluoroindazole derivatives have been investigated as potent kinase inhibitors.

The FGFR family of tyrosine kinases is frequently dysregulated in various cancers. SAR studies reveal that for FGFR1 inhibition, substitutions on the phenyl ring attached to the indazole core are critical. For instance, moving from a 3-methoxyphenyl group to a larger 3-isopropoxyphenyl group increases activity.[8] The addition of a fluorine atom to this phenyl ring can further enhance potency, as seen in compound 14d (IC₅₀ = 5.5 nM) compared to its non-fluorinated counterpart 14a (IC₅₀ = 15 nM).[8] For potent FGFR1-3 inhibition, compounds with substitutions at the C3 and C6 positions of the indazole ring have shown promise, with IC₅₀ values in the low micromolar range.[2]

The JAK family of kinases is central to cytokine signaling pathways involved in inflammation and myeloproliferative disorders. For JAK2 inhibition, docking studies suggest that the indazole core forms crucial hydrogen bonds within the kinase hinge region.[8] Selectivity between JAK family members can be achieved through modifications on appended groups. For example, compound 77 showed remarkable selectivity for JAK2 (IC₅₀ = 2.38 µM) over JAK1 (IC₅₀ = 33 µM), a feature attributed to the deep burial of its tetrazole ring in the JAK2 binding pocket.[8]

4-fluoroindazole derivatives have been optimized for other kinases as well.

-

p38α MAPK: Novel 4-(4'-fluorophenyl)imidazoles, which can be conceptually linked to a fluorinated core, show that selectivity is influenced by the heteroaryl group at the C5 position of the imidazole.[9]

-

ERK1/2: A series of indazole amides were developed as ERK inhibitors, demonstrating potent enzymatic and cellular activity.[10]

-

Polo-like kinase 4 (PLK4): The FDA-approved drug Axitinib, an indazole-based compound, shows potent inhibitory activity against PLK4 (Ki = 4.2 nM).[11] Optimization studies on related scaffolds aim to enhance antiproliferative potency while retaining this PLK4 inhibition.[11]

Table 1: SAR Summary of 4-Fluoroindazole Derivatives as Kinase Inhibitors

| Compound/Series | Target Kinase | Key Structural Features & SAR Insights | IC₅₀/Activity | Reference(s) |

|---|---|---|---|---|

| 14d | FGFR1 | Indazole with an additional fluorine on the C6-phenyl ring. Shows improved activity over non-fluorinated analog. | 5.5 nM | [8] |

| 27a | FGFR1/FGFR2 | Fluorine substitution at the 6-position of the indazole ring A resulted in improved enzymatic and cellular potency. | < 4.1 nM (FGFR1) | [8] |

| 77 | JAK2 | Indazole derivative with a tetrazole ring. Showed high selectivity for JAK2 over JAK1. | 2.38 µM | [8] |

| Axitinib | PLK4 | Indazole core. Originally a pan-VEGFR inhibitor, also potent against PLK4. | Ki = 4.2 nM | [11] |

| C05 | PLK4 | Optimized indazole derivative. Showed exceptional kinase inhibitory activity. | < 0.1 nM |[11] |

SAR of 4-Fluoroindazole Derivatives as Receptor Modulators

For treating inflammation without psychiatric side effects, selective CB2 agonists are desirable. A series of 4-fluoroindazole derivatives (41a-k ) were reported as potent and selective CB2 agonists.[12] SAR investigations identified compound 41j as the most potent, with high selectivity for CB2 (EC₅₀ = 21.0 nM) over CB1 (EC₅₀ > 30 µM).[12] This highlights the scaffold's utility in achieving receptor subtype selectivity.

The Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1) is a target for treating pain and inflammation. A 6-fluoroindazole derivative (40 ) was identified as a potent and selective antagonist of human TRPA1 with an IC₅₀ of 0.043 µM, demonstrating in vivo anti-inflammatory activity.[12]

SAR in Other Therapeutic Areas

CRAC channels are drug targets for autoimmune disorders. In a series of indazole 3-carboxamides, the orientation of the amide linker and the nature of the aromatic moiety were found to be critical. The 'reversed' amide linker (-CO-NH-Ar) provided more potent blockers. Derivatives with 2,6-difluorophenyl (12a , IC₅₀ = 1.51 µM) and 3-fluoro-4-pyridyl (12d , IC₅₀ = 0.67 µM) groups were among the most potent inhibitors of Ca²⁺ influx.

Table 2: SAR Summary of 4-Fluoroindazole Derivatives for Non-Kinase Targets

| Compound/Series | Target | Key Structural Features & SAR Insights | IC₅₀/EC₅₀ | Reference(s) |

|---|---|---|---|---|

| 41j | CB2 Receptor | 4-fluoroindazole derivative. SAR confirmed it as the most potent and selective CB2 agonist in the series. | 21.0 nM | [12] |

| 40 | TRPA1 | 6-fluoroindazole scaffold. Potent and selective antagonist. | 0.043 µM | [12] |

| 12d | CRAC Channel | Indazole 3-carboxamide with a 3-fluoro-4-pyridyl group. Potent blocker of Ca²⁺ influx. | 0.67 µM | |

Part 3: Experimental Methodologies in 4-Fluoroindazole SAR Studies

A robust SAR study relies on the synergy between chemical synthesis and biological evaluation.

General Synthetic Route to Substituted 4-Fluoroindazoles

The synthesis of a library of 4-fluoroindazole derivatives for SAR studies often begins with a commercially available starting material like 4-fluoro-1H-indazole. A common strategy involves N-alkylation or N-arylation at the N1 position, followed by functionalization at other positions, such as C3, via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Step-by-Step Protocol: Suzuki Coupling at C3-position (Illustrative)

-

Halogenation: Brominate the N1-protected 4-fluoroindazole at the C3 position using a suitable brominating agent (e.g., N-Bromosuccinimide).

-

Boronic Acid/Ester Preparation: Prepare or procure the desired aryl or heteroaryl boronic acid/ester corresponding to the substituent to be introduced.

-

Coupling Reaction: In a reaction vessel under an inert atmosphere (e.g., Argon), combine the C3-bromo-4-fluoroindazole intermediate, the boronic acid/ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2.0 equivalents).

-

Solvent and Reflux: Add a solvent mixture (e.g., Toluene/Ethanol/Water) and heat the reaction mixture to reflux (typically 80-100 °C) for 6-12 hours, monitoring progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent (e.g., Ethyl Acetate), dry the organic layer, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product using column chromatography on silica gel to obtain the desired C3-substituted 4-fluoroindazole.

-

Deprotection (if necessary): If an N1-protecting group was used, remove it under appropriate conditions to yield the final compound.

Key Biological Assays for SAR Elucidation

-

Reagent Preparation: Prepare serial dilutions of the synthesized 4-fluoroindazole derivatives in a buffer solution containing DMSO. Prepare solutions of the target kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer (ligand).

-

Assay Plate Setup: In a 384-well plate, add the kinase, the antibody, and the test compounds.

-

Tracer Addition: Add the fluorescent tracer to all wells to initiate the binding competition reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

-

Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13]

-

Compound Treatment: Treat the cells with various concentrations of the 4-fluoroindazole derivatives and incubate for an additional 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Determination: Calculate the percentage of cell viability relative to untreated controls and plot against compound concentration to determine the IC₅₀ value.

To identify potential off-target effects early, lead compounds should be screened against a panel of receptors, ion channels, and transporters associated with known adverse drug reactions.[14] This is typically done through binding or functional assays to assess a compound's promiscuity and predict potential clinical safety issues.[14]

Part 4: Data Synthesis and Future Perspectives

Visualization of SAR Principles and Workflows

The following diagrams illustrate the general workflow of an SAR study and key structural insights for a representative target class.

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Caption: Key SAR hotspots on the 4-fluoroindazole scaffold for kinase inhibitors.

Future Directions

The 4-fluoroindazole scaffold remains a fertile ground for drug discovery. Future efforts should focus on:

-

Exploring Novel Chemical Space: Investigating less common substitutions and novel heterocyclic appendages to uncover new biological activities and improve selectivity.

-

Targeting Allosteric Sites: Designing derivatives that modulate target proteins via allosteric mechanisms rather than competitive binding at the active site, which could lead to greater selectivity.

-

Multi-Target Ligands: Rationally designing compounds that inhibit multiple key nodes in a disease pathway, a strategy with potential advantages in complex diseases like cancer.[2]

-

Fragment-Based and Structure-Guided Design: Employing advanced computational and structural biology techniques to more precisely guide the design of next-generation inhibitors with improved potency and optimized pharmacokinetic profiles.[2]

By integrating synthetic chemistry, robust biological evaluation, and modern drug design principles, the full therapeutic potential of 4-fluoroindazole derivatives can continue to be unlocked.

References

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing). Available at: [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - NIH. Available at: [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives | Request PDF - ResearchGate. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available at: [Link]

-

Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed. Available at: [Link]

-

Indazole – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available at: [Link]

-

Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed. Available at: [Link]

-

Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. Available at: [Link]

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. Available at: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH. Available at: [Link]

-

Structure activity relationship – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - MDPI. Available at: [Link]

-

In vitro safety pharmacology profiling - European Pharmaceutical Review. Available at: [Link]

-

N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of - Publikationen der UdS. Available at: [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

A Technical Guide to the Patent Landscape of 4-Fluoro-1-methyl-1H-indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorinated Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties allow it to serve as a versatile template for designing ligands that can interact with a wide array of biological targets. The introduction of a fluorine atom, particularly at the 4-position, along with a methyl group at the 1-position of the indazole ring, creates the 4-fluoro-1-methyl-1H-indazole core. This specific substitution pattern is not arbitrary; it is a deliberate design element intended to modulate the physicochemical and pharmacokinetic properties of the resulting derivatives.

The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through hydrogen bonding or dipole-dipole interactions, and alter the acidity of nearby protons.[3] The N-methylation prevents tautomerization and provides a fixed vector for substitution, directing the molecule's interaction with its biological target.[1] Consequently, derivatives of 4-fluoro-1-methyl-1H-indazole have emerged as critical components in the development of targeted therapies, particularly in oncology and neurology.[5] This guide provides an in-depth analysis of the patent landscape surrounding these valuable compounds, offering insights into the key players, therapeutic targets, and synthetic strategies that define this competitive area of drug discovery.

Patent Landscape Analysis: Key Players and Therapeutic Focus

The patent landscape for 4-fluoro-1-methyl-1H-indazole derivatives is characterized by a focus on kinase inhibition, a cornerstone of modern targeted cancer therapy. Several pharmaceutical companies and research institutions have filed patents claiming compositions of matter, methods of use, and synthetic processes related to this scaffold.

A review of the patent literature reveals a concentration of intellectual property around the use of these derivatives as inhibitors of critical signaling kinases. While a comprehensive list is beyond the scope of this guide, Table 1 highlights some of the key patents that illustrate the therapeutic applications and the organizations driving innovation in this space.

Table 1: Representative Patents for 4-Fluoro-1-methyl-1H-indazole Derivatives and Related Scaffolds

| Patent Number | Assignee/Applicant | Therapeutic Area/Target | Key Claimed Feature |

| WO2011143430A1 | Abbott Laboratories | Kinase inhibitors (e.g., Aurora, KDR) for cancer | Indazole compounds for inhibiting kinases.[6] |

| CN114276297A | Not specified | VEGFR-2 kinase inhibitors for anti-tumor and anti-angiogenesis | Novel 1H-indazole compounds as potent VEGFR-2 inhibitors.[7] |

| US6982274B2 | Not specified | JNK inhibitors for various diseases | 1H-indazole compounds with JNK inhibitory action.[8] |

| WO2024179948A1 | Not specified | PKMYT1 kinase inhibitors | Indazole compounds for use as PKMYT1 kinase inhibitors.[9] |

| PH-12013501594-A1 | Not specified | Kinase inhibitors | Substituted indazole derivatives active as kinase inhibitors.[10] |

The relationships between the major patent assignees and the primary therapeutic areas they are targeting can be visualized in the following diagram. This illustrates the competitive environment and the strategic focus of different entities within the field.

Caption: Interplay between patent assignees and therapeutic targets.

Synthetic Strategies and Methodologies

The synthesis of 4-fluoro-1-methyl-1H-indazole derivatives relies on established principles of heterocyclic chemistry, often with modifications to accommodate the specific substitution pattern. The construction of the indazole core is a critical step, and various methods have been reported in both the patent and academic literature.[1][2][11]

A common approach involves the cyclization of a suitably substituted o-toluidine derivative. The following is a representative, generalized synthetic workflow.

Caption: Generalized synthetic workflow for indazole derivatives.

Exemplary Protocol: Synthesis of a 4-Fluoro-1H-indazole Intermediate

The following protocol is a synthesized example based on common reactions found in the literature, such as those described for related halo-indazole compounds.[11] This protocol should be adapted and optimized for specific target molecules.

Objective: To synthesize a 5-bromo-4-fluoro-1H-indazole intermediate, a potential precursor for further elaboration.

Materials:

-

3-fluoro-2-methylaniline

-

Acetonitrile (anhydrous)

-

N-bromosuccinimide (NBS)

-

Sodium bisulfite solution (aqueous)

-

Acetic acid

-

Isoamyl nitrite

-

Methanol

-

Potassium carbonate

Procedure:

-

Bromination:

-

Dissolve 3-fluoro-2-methylaniline in anhydrous acetonitrile in a reaction vessel equipped with a magnetic stirrer and a cooling bath.

-

Cool the solution to 0-10°C.

-

Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10°C. The rationale for slow, cooled addition is to control the exothermicity of the electrophilic aromatic substitution and minimize the formation of di-brominated side products.

-

Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite to consume any unreacted bromine.

-

-

Diazotization and Cyclization:

-

To the crude product from the previous step, add acetic acid.

-

Heat the mixture to approximately 110°C.

-

Slowly add isoamyl nitrite dropwise. This step forms the diazonium salt in situ, which then undergoes intramolecular cyclization to form the indazole ring.

-

Maintain the reaction at 110°C for 2-3 hours until the starting material is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

-

-

Purification/Deprotection (if acetylated intermediate is formed):

-

The crude product may be an N-acetylated indazole depending on the exact conditions. If so, dissolve the crude material in a mixture of methanol and water.

-

Add potassium carbonate and stir at room temperature for 12 hours to effect deacetylation.

-

Add water to precipitate the product, filter the solid, wash with water, and dry under vacuum to yield 5-bromo-4-fluoro-1H-indazole.

-

Validation: The structure and purity of the final compound should be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and chromatographic analysis (HPLC).

Biological Evaluation and Therapeutic Applications

Derivatives of 4-fluoro-1-methyl-1H-indazole are primarily investigated for their potent inhibitory activity against various protein kinases.[6][7] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.

Key Therapeutic Targets:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of this receptor tyrosine kinase is a key strategy to block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[7]

-

Aurora Kinases: These are serine/threonine kinases that are essential for cell division. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[6]

-

JNK (c-Jun N-terminal Kinase): A member of the mitogen-activated protein kinase (MAPK) family, JNK is involved in cellular responses to stress, inflammation, and apoptosis.[8]

-

FGFR (Fibroblast Growth Factor Receptor): Dysregulation of FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.[3]

Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of a test compound against a specific kinase.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a 4-fluoro-1-methyl-1H-indazole derivative against a target kinase.

Materials:

-

Recombinant human kinase enzyme

-

Specific peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

Microplate reader

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a range of concentrations for the assay.

-

-

Assay Setup:

-

In a 96-well or 384-well plate, add the assay buffer.

-

Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the kinase enzyme to all wells except the negative control.

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate determination of competitive inhibition.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (e.g., ADP) or the amount of substrate remaining.

-

Incubate as required for the detection signal to develop.

-

-

Data Analysis:

-

Read the plate using a microplate reader (e.g., luminescence or fluorescence).

-

Calculate the percent inhibition for each compound concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Future Outlook

The 4-fluoro-1-methyl-1H-indazole scaffold continues to be a fertile ground for the discovery of novel therapeutics. The patent landscape suggests a sustained interest in developing next-generation kinase inhibitors with improved selectivity, potency, and pharmacokinetic profiles. Future research will likely focus on:

-

Exploring new therapeutic targets: While oncology remains a major focus, the versatility of the indazole scaffold may be applied to other areas such as inflammatory and neurodegenerative diseases.[5][12]

-

Developing highly selective inhibitors: Minimizing off-target effects is crucial for improving the safety profile of kinase inhibitors.

-

Combination therapies: Investigating the synergistic effects of these derivatives with other anticancer agents.

The ongoing research and patent filings underscore the importance of 4-fluoro-1-methyl-1H-indazole derivatives as a valuable class of compounds in the drug development pipeline.

References

-

Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]

-

4-Fluoro-1-methylindazole. Chem-Impex. [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Indazole inhibitors of kinase - Patent WO-2011143430-A1. PubChem. [Link]

-

Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]

- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

- WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

-

CAS No : 1092961-07-3 | Product Name : 4-Fluoro-1-methyl-1H-indazole. Pharmaffiliates. [Link]

- US6982274B2 - 1H-indazole compound.

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]

- WO2011040510A1 - Indazole analogue.

-

Substituted indazole derivatives active as kinase inhibitors - Patent PH-12013501594-A1. PubChem. [Link]

-

Indazole – Knowledge and References. Taylor & Francis. [Link]

- CN107805221A - Method for preparing 1H-indazole derivative.

-

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Indazole inhibitors of kinase - Patent WO-2011143430-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 8. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]

- 9. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]

- 10. Substituted indazole derivatives active as kinase inhibitors - Patent PH-12013501594-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

Literature review on 3-cyano-1-methylindazole synthesis

An In-depth Technical Guide to the Synthesis of 3-cyano-1-methylindazole: Strategies, Mechanisms, and Experimental Protocols

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-cyano-1-methylindazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We will dissect the most efficient and scientifically sound strategies for its construction, focusing on a logical, multi-step approach that begins with the functionalization of the indazole core, followed by cyanation and N-methylation. This document is intended for researchers, chemists, and professionals in the field of drug development, offering not only step-by-step protocols but also the underlying mechanistic rationale for each transformation. The methodologies presented are validated by authoritative sources to ensure reproducibility and scientific integrity.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, can exist in three tautomeric forms, with the 1H-indazole being the most common.[1] The introduction of a cyano group at the 3-position and a methyl group at the N1-position creates 3-cyano-1-methylindazole, a key intermediate for the synthesis of more complex pharmaceutical agents. The nitrile functional group is particularly valuable as it is a versatile synthetic handle for conversion into amines, amides, or carboxylic acids, and its electronic properties can significantly influence a molecule's binding affinity to biological targets.[1][2]

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of 3-cyano-1-methylindazole (I) suggests a disconnection at the N1-methyl and C3-cyano bonds. This leads to two primary synthetic strategies, differing in the sequence of the key bond-forming reactions.

Diagram 1: Retrosynthetic Analysis of 3-cyano-1-methylindazole

Experimental Protocol: 3-Iodo-1H-indazole [3][4]

-

To a stirred solution of 1H-indazole (1.0 equiv.) in N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) pellets (4.0 equiv.).

-

To this mixture, add iodine (I₂) (2.0 equiv.) portion-wise.

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃).

-

A precipitate will form. Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-iodo-1H-indazole as a solid.

| Parameter | Value | Reference |

| Starting Material | 1H-Indazole | [3][4] |

| Reagents | I₂, KOH | [3][4] |

| Solvent | DMF | [3][4] |

| Temperature | Room Temperature | [3][4] |

| Reaction Time | 1-3 hours | [3][4] |

| Typical Yield | ~71-77% | [3][4] |

Step 2: Palladium-Catalyzed Cyanation to 1H-Indazole-3-carbonitrile (II)

With the 3-iodo-1H-indazole in hand, the next step is the introduction of the cyano group. Palladium-catalyzed cross-coupling reactions are exceptionally powerful for this transformation. The use of potassium ferrocyanide (K₄[Fe(CN)₆]) as a cyanide source is advantageous due to its lower toxicity compared to simple cyanide salts. [5]The reaction proceeds via a classical catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Diagram 3: Synthesis of 1H-Indazole-3-carbonitrile

Experimental Protocol: 1H-Indazole-3-carbonitrile [5] This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and detailed experimental validation.

-

In a four-necked, round-bottomed flask equipped with a condenser and under an argon atmosphere, add 3-iodo-1H-indazole (1.0 equiv.).

-

Evacuate and backfill the flask with argon three times.

-

Add dimethylacetamide (DMAc) and bubble argon through the solution for 1 hour.

-

Add potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.4 equiv.), sodium carbonate (Na₂CO₃) (2.0 equiv.), allylpalladium(II) chloride dimer (0.0025 equiv.), and Xantphos (0.01 equiv.).

-

Add argon-bubbled water to the mixture.

-

Heat the reaction mixture in a silicone oil bath to 120 °C and stir for 24 hours.

-

After cooling, dilute the mixture with water and extract with 2-methyltetrahydrofuran (2-MeTHF).

-

Wash the combined organic layers with aqueous sodium sulfate, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain 1H-indazole-3-carbonitrile.

| Parameter | Value | Reference |

| Starting Material | 3-Iodo-1H-indazole | [5] |

| Cyanide Source | K₄[Fe(CN)₆]·3H₂O | [5] |

| Catalyst System | Allylpalladium(II) chloride dimer / Xantphos | [5] |

| Base | Na₂CO₃ | [5] |

| Solvent | DMAc / Water | [5] |

| Temperature | 120 °C | [5] |

| Reaction Time | 24 hours | [5] |

| Typical Yield | ~96% | [5] |

Step 3: N-Methylation to 3-Cyano-1-methylindazole (I)

The final step is the selective methylation of the N1 position of the indazole ring. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures the formation of the indazole anion. Subsequent reaction with a methylating agent, such as methyl iodide, proceeds via an SN2 reaction to yield the thermodynamically stable N1-methylated product. [6]

Diagram 4: Synthesis of 3-Cyano-1-methylindazole

Experimental Protocol: 3-Cyano-1-methylindazole [6]

-

To a stirred solution of 1H-indazole-3-carbonitrile (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, CH₃I, 1.1 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 3-cyano-1-methylindazole.

| Parameter | Value | Reference |

| Starting Material | 1H-Indazole-3-carbonitrile | [6] |

| Base | Sodium Hydride (NaH) | [6] |

| Methylating Agent | Methyl Iodide (CH₃I) | [6] |

| Solvent | Tetrahydrofuran (THF) | [6] |

| Temperature | 0 °C to Room Temperature | [6] |

| Typical Yield | High (specific yield depends on substrate) | [6] |

Conclusion and Outlook

The synthesis of 3-cyano-1-methylindazole is efficiently achieved through a robust three-step sequence involving iodination, palladium-catalyzed cyanation, and N-methylation. This pathway offers high yields and utilizes well-established, reproducible protocols. The key intermediate, 3-iodo-1H-indazole, provides a versatile entry point for the introduction of the cyano group via modern cross-coupling chemistry. The final N-methylation step is selective for the desired N1-isomer under standard conditions. This guide provides a solid foundation for researchers and drug development professionals to access this important heterocyclic building block for further elaboration into complex, biologically active molecules.

References

- Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

-

Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. ResearchGate. [Link]

-

Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. [Link]

- Methods for preparing indazole compounds.

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]

-

Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Center for Biotechnology Information. [Link]

-

1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

-

Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]

- Methods for the preparation of indazole-3-carboxylic acid and n-(s).

-

Direct and Selective Alkylation of Indazole-3-Carboxylic Acid with the Application on the Synthesis of Synthetic Cannabinoids and Their Metabolites and the Analysis. SSRN. [Link]

-

Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. National Center for Biotechnology Information. [Link]

-

Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Modular Synthesis of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile from 2,3-Difluorobenzoic Acid

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 4-fluoro-1-methyl-1H-indazole-3-carbonitrile, a key building block in contemporary drug discovery, starting from the readily available 2,3-difluorobenzoic acid. The described synthetic pathway is designed for adaptability and is divided into three primary stages: 1) Conversion of 2,3-difluorobenzoic acid to the key intermediate, 2-amino-3-fluorobenzonitrile; 2) Formation of the 4-fluoro-1H-indazole-3-carbonitrile core via a diazotization-cyclization reaction; and 3) Regioselective N-methylation to yield the final product. This protocol emphasizes the rationale behind procedural choices, safety considerations, and methods for purification and characterization.

Introduction